prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate
Description
Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is a quinoline-based ester derivative characterized by a 4-ethoxy group and 6,7-dimethoxy substituents on the quinoline core. The compound is synthesized from its parent acid, 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid (CAS 1325306-11-3, molecular formula C₁₄H₁₅NO₅, molecular weight 277.27 g/mol), via esterification with propargyl alcohol .
Properties
IUPAC Name |
prop-2-ynyl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-5-7-23-17(19)13-10-14(22-6-2)11-8-15(20-3)16(21-4)9-12(11)18-13/h1,8-10H,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGMCUFAFRTYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Esterification Conditions
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | DCM | 0°C → RT | 85% |
| DCC/DMAP | DCC, DMAP | THF | RT | 82% |
| Propargyl Bromide | K₂CO₃, Propargyl Bromide | Acetone | Reflux | 75% |
Source reports an alternative using propargyl bromide under basic conditions (K₂CO₃ in acetone), though this method risks O- vs. N-alkylation side reactions.
Alternative Pathways and Modifications
Direct Propargylation of Carboxylic Acid
In situ activation of Compound XIV using 1,1′-carbonyldiimidazole (CDI) followed by propargyl alcohol addition in THF achieves 80% yield, minimizing side products.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates esterification, improving yields to 88% while reducing reaction time.
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring substitution at the 4-position requires careful control of reaction conditions to avoid di- or tri-ethoxylation byproducts.
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Esterification Efficiency : Propargyl alcohol’s low nucleophilicity necessitates activated intermediates (e.g., acid chlorides).
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core with an ethoxy group and two methoxy groups, along with a prop-2-ynyl group attached to the carboxylate moiety. This unique arrangement enhances its biological activity, making it a candidate for drug development and enzyme interaction studies. The synthesis typically involves multi-step processes that include the preparation of the quinoline core, introduction of substituents, and esterification of the carboxylic acid group with prop-2-yn-1-ol under controlled conditions using catalysts and solvents like dichloromethane or ethanol.
Medicinal Chemistry
Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate has been studied for its potential antimicrobial , antiviral , and anticancer properties. Quinoline derivatives are known to exhibit significant biological activities, making this compound a promising lead for drug development. Its mechanism of action may involve intercalation with DNA and modulation of enzymatic activities, influencing cellular processes such as proliferation .
Research indicates that this compound can modulate enzymatic activity, impacting various biological targets. Molecular docking studies have predicted binding affinities with target proteins, suggesting its utility in enzyme interaction studies. The following table summarizes some key biological activities associated with similar quinoline derivatives:
| Compound Name | Biological Activity | Unique Attributes |
|---|---|---|
| 4-Ethoxyquinoline | Moderate antimicrobial | Lacks methoxy substitutions |
| 6-Methoxyquinoline | Antimicrobial properties | Simpler structure |
| 7-Dimethoxyquinoline | Anticancer potential | No ethoxy group present |
| Propanoylquinoline | Limited studies on activity | Different functional group |
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in organic synthesis. It can be utilized in the development of dyes, catalysts, and other industrial chemicals. The compound's solubility and reactivity are enhanced by its multiple functional groups, making it suitable for various applications in chemical manufacturing.
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of quinoline derivatives similar to prop-2-yn-1-y 4 -ethoxy -6 ,7 -dimethoxyquinoline -2 -carboxylate. Results indicated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Another research focused on the antimicrobial efficacy of this compound against various pathogens. The findings demonstrated potent antibacterial activity, suggesting its potential as a therapeutic agent in treating infections.
- Enzyme Modulation : Molecular docking studies have highlighted the compound's ability to interact with specific enzymes involved in metabolic pathways. This interaction could lead to new insights into drug design targeting these enzymes.
Mechanism of Action
The mechanism of action of prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include quinoline and isoquinoline derivatives with variations in substituents, ester groups, and core heterocycles. Below is a comparative analysis:
Table 1: Comparative Analysis of Prop-2-yn-1-yl 4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylate and Analogues
Key Differences and Implications
Core Structure: Quinoline vs. Isoquinoline: The target compound’s quinoline core differs from isoquinoline derivatives (e.g., compound 6d) in nitrogen position, altering electronic distribution and intermolecular interactions. Quinoline derivatives often exhibit stronger π-π stacking, influencing crystallinity and solubility .
Substituent Effects: 4-Ethoxy vs. Propargyl Ester: The alkyne group enables click chemistry applications, unlike ethyl or methyl esters (e.g., 6d or 5), which are less reactive .
Reactivity and Stability :
- Propargyl esters are prone to hydrolysis under acidic or basic conditions, whereas ethyl esters (e.g., 6d) are more stable. This necessitates careful storage and handling of the target compound.
- The α,β-unsaturated carbonyl in compound 5 confers photoactivity, absent in the target compound .
Synthetic Pathways: The parent acid (CAS 1325306-11-3) is synthesized via methods comparable to those for compound 5, involving esterification and substitution reactions . Isoquinoline derivatives (e.g., 6d–6h) often require reductive amination or sulfonylation, differing from quinoline-based routes .
Lumping Strategy and Grouping
As per , compounds with similar structures (e.g., ethoxy/methoxy-substituted quinolines) may be "lumped" into surrogate categories for predictive modeling. The target compound could be grouped with other alkoxy-quinolines to simplify reaction pathway analyses (e.g., oxidative degradation or ester hydrolysis) .
Biological Activity
Prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Quinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.
IUPAC Name: Prop-2-ynyl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate
Molecular Formula: C17H17NO5
CAS Number: 2549025-96-7
Synthesis
The synthesis of this compound typically involves multi-step reactions. The process generally includes:
- Preparation of the quinoline core.
- Introduction of ethoxy and methoxy groups.
- Esterification with prop-2-yn-1-ol.
Reaction conditions often utilize catalysts and controlled temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation: The quinoline core can intercalate with DNA, inhibiting DNA synthesis.
- Enzyme Interaction: It may modulate the activity of various enzymes and receptors involved in cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that quinoline derivatives possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
Anticancer Activity
Quinoline derivatives are known for their anticancer effects. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways associated with growth and proliferation .
Data Table: Biological Activities
Case Studies
- Anticancer Study: A study evaluating the anticancer potential of various quinoline derivatives found that prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline demonstrated significant cytotoxicity against breast cancer cells in vitro.
- Antimicrobial Efficacy: Another investigation revealed that this compound exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for prop-2-yn-1-yl 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylate, and what reaction conditions are critical for achieving optimal yields?
- Methodological Answer : The synthesis typically involves coupling a quinoline-2-carboxylic acid derivative with a propargyl alcohol under esterification conditions. Key steps include:
- Quinoline core preparation : Friedländer condensation (e.g., using salicylaldehyde derivatives and amino ketones) to introduce methoxy and ethoxy groups at positions 6,7 and 4, respectively .
- Esterification : Reacting the quinoline-2-carboxylic acid intermediate with prop-2-yn-1-ol via Mitsunobu or carbodiimide-mediated coupling. Optimization of solvent polarity (e.g., DMSO or methanol) and base selection (e.g., potassium carbonate) is critical to avoid hydrolysis of sensitive substituents .
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) improve coupling efficiency in propargyl group introduction, particularly under microwave-assisted conditions (120°C, 40 minutes) .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, ethoxy groups at δ 1.3–1.5 ppm) and propargyl proton signals (δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, especially if polymorphism or stereochemical ambiguity arises .
Advanced Research Questions
Q. What strategies can mitigate challenges in introducing the propargyl (prop-2-yn-1-yl) group during esterification reactions?
- Methodological Answer : Key challenges include competing side reactions (e.g., alkyne oligomerization) and low yields. Mitigation strategies:
- Catalytic Systems : Use Pd(0)/Pd(II) catalysts with phosphine ligands (e.g., dppf) to stabilize reactive intermediates and suppress undesired pathways .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 0.67 hours vs. 12 hours) to minimize degradation of heat-sensitive components .
- Protecting Groups : Temporarily protect the quinoline nitrogen or hydroxyl groups during esterification to prevent side reactions .
Q. How do the electronic effects of methoxy and ethoxy substituents influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- Methoxy Groups : Electron-donating methoxy groups at positions 6 and 7 increase electron density on the quinoline ring, enhancing nucleophilic aromatic substitution (SNAr) but reducing electrophilic reactivity. This impacts Suzuki-Miyaura couplings, requiring careful selection of boronic acid partners .
- Ethoxy Group at Position 4 : The ethoxy substituent’s steric bulk may hinder access to the C2 carboxylate, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .
- Comparative Studies : Analogues with halogens (e.g., 4-bromophenyl derivatives) show higher reactivity in cross-coupling, suggesting methoxy/ethoxy-substituted variants may require harsher conditions (e.g., higher temperatures) .
Q. When encountering contradictory spectral data (e.g., NMR vs. HRMS), what validation steps should be prioritized?
- Methodological Answer :
- Replicate Analyses : Repeat NMR/HRMS under standardized conditions (e.g., deuterated solvent purity, ionization source calibration) .
- Alternative Techniques : Use IR spectroscopy to confirm ester carbonyl stretches (~1700 cm⁻¹) or LC-MS to detect trace impurities .
- Computational Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
Q. How can reaction conditions be optimized to address low yields in the final esterification step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reactivity .
- Temperature Gradients : Perform kinetic studies at 80–120°C to identify ideal thermal profiles for propargyl group incorporation .
- Additives : Include molecular sieves to scavenge water or triethylamine to neutralize acidic byproducts .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and observed melting points?
- Methodological Answer :
- Polymorphism Screening : Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) and analyze via differential scanning calorimetry (DSC) .
- Impurity Profiling : Use HPLC to quantify byproducts (e.g., unreacted quinoline precursor) that may depress melting points .
- Crystallographic Alignment : Compare experimental crystal packing (e.g., hydrogen-bonding motifs) with predicted lattice energies .
Comparative Structural Analysis
Q. What insights can be drawn from structurally analogous compounds (e.g., ethyl 6-hydroxy-4-phenylquinoline-2-carboxylate) for modifying this compound's properties?
- Methodological Answer :
- Bioisosteric Replacement : Replace the propargyl group with methylsulfonyl or carboxamide moieties to alter solubility and metabolic stability .
- Substituent Positioning : Studies on ethyl 6-chloro-2-[(2-chloroquinolin-3-yl)methoxy] derivatives suggest that halogenation at specific positions enhances electrophilic reactivity for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
